

Structure-Activity Relationship of 1,3,4-Thiadiazole Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 5-*tert*-Butyl-1,3,4-thiadiazol-2-amine

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For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3,4-thiadiazole analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented to facilitate the rational design of more potent and selective therapeutic agents.

Anticancer Activity

1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.[\[1\]](#)[\[2\]](#) The mesoionic nature of the 1,3,4-thiadiazole ring is thought to enhance the ability of these compounds to cross cellular membranes and interact with biological targets.[\[2\]](#)

Comparative Anticancer Potency of 2,5-Disubstituted 1,3,4-Thiadiazole Analogs

The following table summarizes the *in vitro* cytotoxic activity (IC50) of a series of 2,5-disubstituted 1,3,4-thiadiazole derivatives against various cancer cell lines. The data highlights the influence of different substituents on anticancer potency.

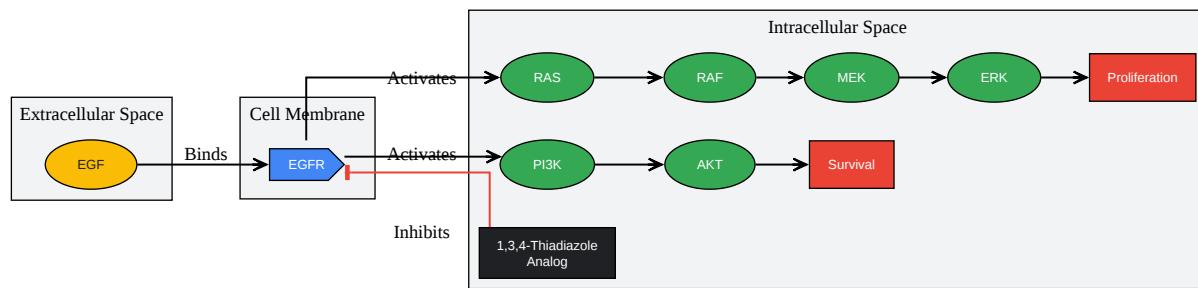
Compound ID	R1 Substituent	R2 Substituent	Cancer Cell Line	IC50 (μM)	Reference
1a	Ciprofloxacin derivative	H	MCF-7	Good activity	[2]
1h	Ciprofloxacin derivative	4-Fluoro-benzyl	SKOV-3	Improved potency	[2]
1i	Ciprofloxacin derivative	4-Bromo-benzyl	A549	Most potent in series	[2]
8a	Honokiol derivative	Unspecified aryl	A549	1.62 - 4.61	[2]
8d-f	Honokiol derivative	Unspecified aryl	Various	1.62 - 10.21	[2]
22d	Propenylamin o	Unspecified	MCF-7	1.52	[2]
22d	Propenylamin o	Unspecified	HCT-116	10.3	[2]

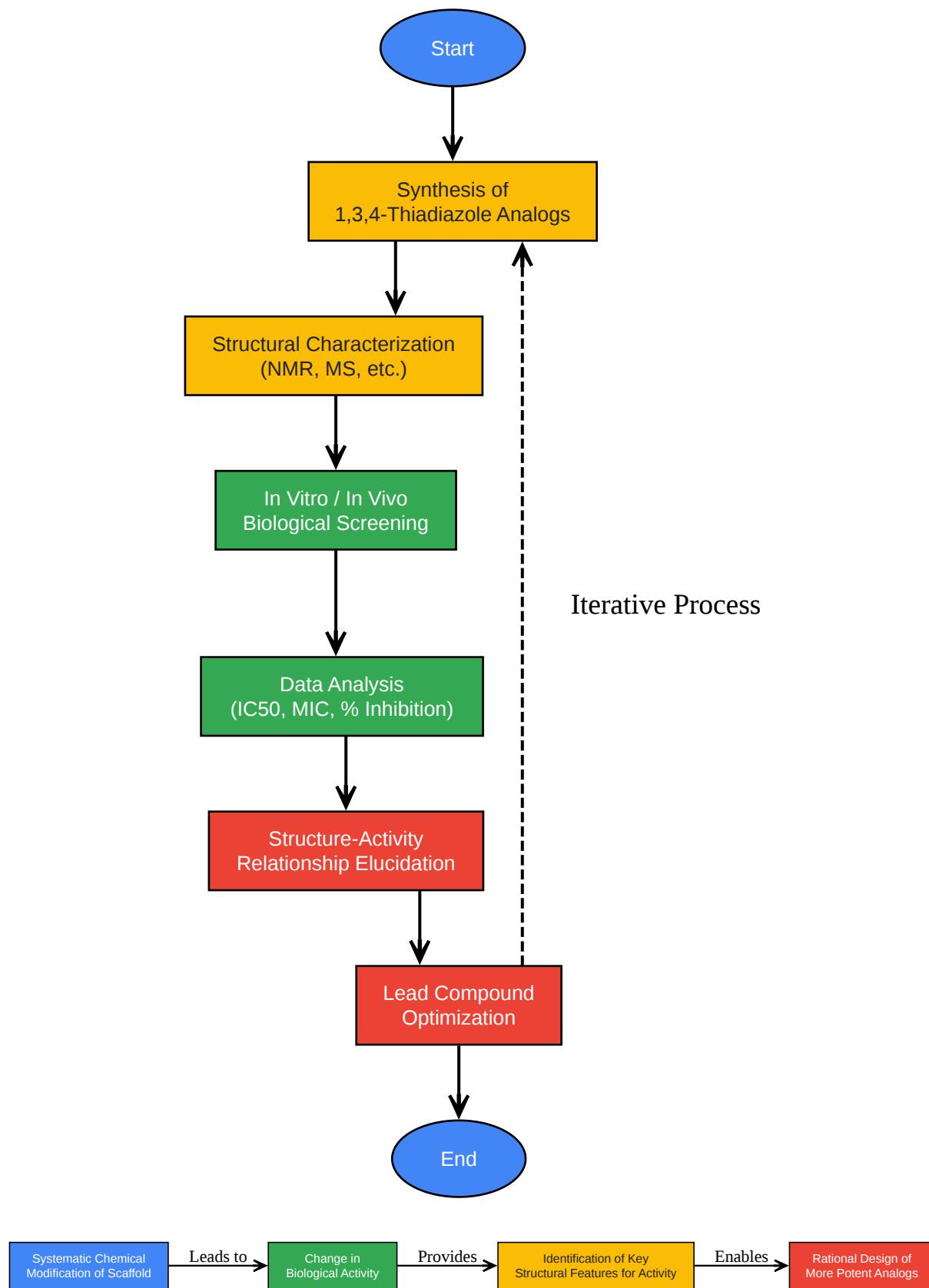
Key SAR Insights for Anticancer Activity:

- Substitution at C2 and C5: The nature of the substituents at the 2 and 5 positions of the thiadiazole ring is a critical determinant of cytotoxic activity.[3]
- Aromatic and Heterocyclic Moieties: The introduction of various aromatic and heterocyclic rings, such as pyridine and piperazine, can significantly influence the anticancer profile.[2]
- Halogen Substitution: The presence of halogen atoms, like fluorine and bromine, on the appended phenyl rings often enhances the anticancer potency.[2]
- Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to penetrate cancer cells.

Signaling Pathway Inhibition: EGFR

Several 1,3,4-thiadiazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.^{[4][5]} EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation, survival, and differentiation.^{[6][7][8]} Dysregulation of the EGFR pathway is a common feature in many cancers.



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References

- 1. bepls.com [bepls.com]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. [ClinPGx](http://clinpgx.org) [clinpgx.org]
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